Hyp9 is derived from hydroxyproline, an amino acid commonly found in collagen. Its chemical identification number is 3118-34-1. The compound is classified under the category of small molecules with specific receptor activity, particularly targeting TRPC6 channels, which are involved in calcium ion transport across cell membranes. This classification positions Hyp9 as a valuable compound in pharmacological research, especially concerning neurodegenerative conditions and spinal cord injuries .
The synthesis of Hyp9 involves several key steps that can vary depending on the specific pathway chosen. One notable method includes using microbial fermentation techniques to produce high yields of hydroxyproline derivatives. The synthesis pathway typically enhances metabolic flow through the tricarboxylic acid cycle by introducing modifications that redirect precursor metabolites.
Hyp9's molecular structure is characterized by the presence of a hydroxyl group attached to the proline backbone. This structural feature is crucial for its biological activity, particularly its interaction with TRPC6 receptors.
X-ray crystallography studies may provide detailed insights into the three-dimensional conformation of Hyp9, revealing how its structure influences binding affinity to target receptors .
Hyp9 participates in various chemical reactions, primarily involving its interactions with biological receptors and other cellular components. Notably, it has been shown to inhibit serotonin reuptake and enhance calcium influx into cells.
These reactions underscore Hyp9's potential therapeutic applications in neurobiology .
The mechanism of action of Hyp9 primarily revolves around its role as a TRPC6 agonist. Upon binding to TRPC6 receptors, Hyp9 induces conformational changes that lead to channel opening and subsequent calcium influx into neurons.
Hyp9 exhibits several distinct physical and chemical properties that influence its behavior in biological systems.
These properties are essential for determining appropriate applications and formulations for research purposes .
Hyp9 has a range of scientific applications, particularly in pharmacology and neurobiology. Its ability to modulate TRPC6 activity makes it a valuable tool for investigating calcium signaling pathways in neurons.
The versatility of Hyp9 positions it as an important compound for future research endeavors aimed at understanding complex biological systems .
The quest for selective TRPC6 modulators has evolved through distinct phases characterized by increasing molecular precision. Initial investigations relied on naturally occurring compounds or broad-spectrum synthetic agents:
Table 1: Evolution of Key TRPC6 Pharmacological Agents
Compound | Type | TRPC6 Potency (EC₅₀/IC₅₀) | Selectivity (vs. TRPC3/C7) | Key Limitations | Era |
---|---|---|---|---|---|
Hyperforin | Natural Agonist | ~0.6 - 1 µM | Low (Activates TRPC3/C7) | Chemically unstable, non-TRPC effects | Natural Product |
OAG | Synthetic Agonist | ~50-100 µM | Very Low (Activates TRPC3/C7) | Metabolically unstable, poor membrane permeab. | 1st Gen Synthetic |
GSK1702934A | Synthetic Agonist | ~0.44 µM (IC₅₀ for inhibition) | Moderate (Less active at C3) | Limited in vivo data, some C3 activity | 1st Gen Synthetic |
Hyp9 | Synthetic Agonist | ~5-10 µM (Functional) | High (Minimal C3/C7 effect) | Research compound, clinical status unknown | Selective Era |
SAR7334 | Synthetic Antag. | ~7.9-9.5 nM | Moderate (Inhibits C3/C7, weaker) | Research compound | Selective Era |
BI-749327 | Synthetic Antag. | ~130 nM | High (TRPC6 selective) | Research compound | Selective Era |
The therapeutic potential of TRPC6 agonism, particularly via Hyp9, stems from its ability to modulate calcium signaling pathways central to neuronal and glial cell viability and function in pathological contexts:
Hyp9 has rapidly become a pivotal research tool and therapeutic candidate due to its validated in vitro and in vivo efficacy across multiple preclinical models of neurological disorders:
Table 2: Key Preclinical Findings with Hyp9 in Neurological and Related Models
Disease Model | Model System | Hyp9 Treatment | Key Outcomes | Proposed Mechanism | Ref. |
---|---|---|---|---|---|
Ischemic Stroke | Mouse MCAO | 10 µM, i.c.v. or systemic | ↓ Infarct size (~40-50%), ↓ Astrocyte apoptosis, ↓ IL-6/IL-1β, ↓ Cytotoxicity, ↑ Functional recovery | ↑ TRPC6 expr., ↓ Pathological Ca²⁺/Zn²⁺ influx, ↓ NF-κB | [4] |
Spinal Cord Injury | Rat contusion SCI | Dosage not specified (in vivo study) | ↓ Astrocyte activation/proliferation, ↓ GFAP, ↓ AQP4 expr., ↓ Edema, ↑ Neuron survival, ↑ Locomotor recovery | ↑ TRPC6 expr., Suppression of AQP4 | [3] |
Diabetic Retinopathy (Glia) | Rat Müller cells (rMC-1), HG | 10 µM (in vitro) | Aggravated HG-induced ↓ Glutamate uptake, ↓ GLAST, ↑ Cell death, ↑ ROS, ↑ IL-6/VEGF mRNA (TRPC6 knockdown rescued) | TRPC6-mediated Ca²⁺ influx → ROS/Inflammation | [6] |
Colitis (Gut-Brain Axis) | Mouse DSS-Colitis | Dosage not specified (in vivo study) | ↑ Colon Zn²⁺ levels, ↑ Antioxidant markers (Nrf2, SOD1), ↓ Disease severity, ↓ Inflammation | TRPC6-mediated Zn²⁺ influx → Antioxidant defense | [9] |
Hyp9 represents a versatile and potent pharmacological tool that has significantly advanced our understanding of TRPC6's roles in neuroprotection, synaptic plasticity, glial modulation, and ion homeostasis. Its demonstrated efficacy across diverse in vivo CNS injury models underscores its therapeutic potential. Current research priorities include optimizing its pharmacokinetic profile for systemic CNS delivery, further defining its effects in chronic neurodegeneration models like Alzheimer's disease, and exploring its interactions within the gut-brain axis through modulation of systemic inflammation and ion homeostasis [3] [4] [9]. As the most selective TRPC6 agonist widely utilized in contemporary neuroscience research, Hyp9 occupies a central position in the ongoing development of ion channel-targeted neurological therapeutics.
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: